molecular formula C18H21N3O2S B2678525 N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methylfuran-2-carboxamide CAS No. 392320-97-7

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methylfuran-2-carboxamide

Cat. No. B2678525
CAS RN: 392320-97-7
M. Wt: 343.45
InChI Key: ATTHGTJSCNWOML-UHFFFAOYSA-N
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Description

Adamantane derivatives are widely used in the design and synthesis of new drug delivery systems and in surface recognition studies . They have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .


Synthesis Analysis

The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . For example, five pyrazole-based adamantyl heterocyclic compounds were synthesized by condensation of 1-adamantyl chalcone with substituted phenylhydrazine .


Molecular Structure Analysis

Adamantane derivatives are characterized by their unique cage-like structure. The molecular structure of these compounds is often analyzed using techniques such as liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC-MS), high-resolution MS, and nuclear magnetic resonance (NMR) analyses .


Chemical Reactions Analysis

Adamantane derivatives undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .

Scientific Research Applications

Anti-Dengue Virus Activity

Adamantane derivatives have been synthesized for anti-Dengue virus activity. The study focused on the synthesis of dual-acting hybrids comprising structural features of known DENV inhibitors .

Drug Delivery Systems

Adamantane is widely applied in the design and synthesis of new drug delivery systems. This includes liposomes, cyclodextrins, and dendrimers based on or incorporating adamantane derivatives .

Antimicrobial Activity

Some adamantane derivatives have shown significant antimicrobial activity. They have been used to develop new drugs and medical treatments .

Hypoglycemic Activities

Certain adamantane derivatives have shown hypoglycemic activities, which could be useful in the treatment of diabetes .

Synthesis of Functional Adamantane Derivatives

Adamantane derivatives are used as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

Biophysical Techniques

Adamantane derivatives have been used in site-directed spin labeling followed by investigation using Electron Paramagnetic Resonance spectroscopy. This is a rapidly expanding powerful biophysical technique to study biomolecules in physiologically relevant environments .

Safety and Hazards

The safety and hazards associated with adamantane derivatives can vary widely depending on their specific structure. It’s important to note that some adamantane derivatives have been identified as designer drugs in illegal products .

Future Directions

The field of adamantane chemistry is rapidly evolving, with new adamantane-based structures and self-assembled supramolecular systems being developed for both scientific and practical purposes . These advancements are expected to significantly broaden the knowledge about the compound structure extending the possibility of its orthogonal analysis .

properties

IUPAC Name

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c1-21(15(22)14-3-2-4-23-14)17-20-19-16(24-17)18-8-11-5-12(9-18)7-13(6-11)10-18/h2-4,11-13H,5-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATTHGTJSCNWOML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NN=C(S1)C23CC4CC(C2)CC(C4)C3)C(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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